molecular formula C24H23NO4 B1224947 3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone

3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone

Cat. No. B1224947
M. Wt: 389.4 g/mol
InChI Key: XGRYBDRIDFKQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone is a member of indoles.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Methods : Research has explored various synthesis methods for compounds like 3-hydroxy-2-indolones, which are used as starting points for producing various 3-spiro derivatives of hydroxyindole. These methods include reactions with CH-activated carbonyl compounds and enamines, among others (E. N. Koz’minykh et al., 1997).

  • Biological Activities : Some derivatives have demonstrated antibacterial, insecticidal, antiviral, and anticonvulsive activities. Additionally, they've been used in the synthesis of biologically active compounds like tryptamine, serotonin, and polymethine dyes (E. N. Koz’minykh et al., 1997).

Chemistry and Reactions

  • Chemical Reactions : Studies on related compounds have examined various chemical reactions, such as the base-catalyzed condensation of o-nitropropiophenone, leading to the formation of complex molecules like indolones (T. Sakan et al., 1972).

  • Metabolic Pathways : Research has also delved into the metabolism of certain indolone derivatives, particularly their conversion in biological systems, which is crucial for understanding their pharmacokinetic behaviors (B. Mico et al., 1986).

Biotechnological Applications

  • Bioreactor Production : Biotechnological approaches have been used for the production of compounds like sotolone from hairy root cultures, highlighting the potential for scalable production of these compounds in controlled environments (F. Peraza-Luna et al., 2001).

  • Pharmaceutical Synthesis : The synthesis of analogues and derivatives for pharmaceutical applications, particularly as potential antitumor agents, has been explored, demonstrating the compound's relevance in medicinal chemistry (F. R. Kinder et al., 1992).

properties

Product Name

3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C24H23NO4/c1-16-15-29-17(2)22(16)21(26)14-24(28)19-10-6-7-11-20(19)25(23(24)27)13-12-18-8-4-3-5-9-18/h3-11,15,28H,12-14H2,1-2H3

InChI Key

XGRYBDRIDFKQKK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone
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3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone
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3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone
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3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone
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3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone
Reactant of Route 6
3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone

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